molecular formula C11H8ClNO2 B026131 Quinmerac CAS No. 90717-03-6

Quinmerac

Cat. No.: B026131
CAS No.: 90717-03-6
M. Wt: 221.64 g/mol
InChI Key: ALZOLUNSQWINIR-UHFFFAOYSA-N
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Description

Quinmerac is a highly selective herbicide, which belongs to the class of substituted quinolinecarboxylic acids. It can be used in weed control management, particularly for dicotyledonous weeds like cleavers, sugar beet, oilseed rape and small grain cereals.
This compound is a quinolinemonocarboxylic acid that is quinoline-8-carboxylic acid carrying additional methyl and chloro substituents at positions 3 and 7 respectively. A residual herbicide used to control broad-leaved weeds on a range of crops including cereals, rape and beet. It has a role as a herbicide, an environmental contaminant and a synthetic auxin. It is a quinolinemonocarboxylic acid and an organochlorine compound.

Scientific Research Applications

  • Ethylene Synthesis and ABA Biosynthesis in Plants : Quinmerac stimulates ethylene production in cleavers (Galium aparine), leading to increased abscisic acid (ABA) levels and tissue damage. This effect is indicative of its role in plant growth inhibition (Grossmann, Kwiatkowski, & Tresch, 2001).

  • Growth Inhibition Mechanism : It induces ethylene production, which subsequently triggers ABA biosynthesis and growth inhibition in plants (Hansen & Grossmann, 2000).

  • Influence on Cleaver Plants : this compound, as an auxinic herbicide, inhibits growth in cleaver plants by elevating ABA levels, induced through stimulated ACC synthesis (Scheltrup & Grossmann, 1995).

  • Impact on Cellular Division and Expansion : When used in conjunction with gibberellic acid and thidiazuron, this compound promotes cellular division, and its application with thidiazuron leads to cellular expansion (Vieira et al., 2008).

  • Enhancement of Fruit Quality : Application of this compound and potassium nitrate increases the proportion of fruits suitable for the fresh market by 10-15% without affecting total production, fruit quality, or phytotoxicity (Peralta Rodríguez et al., 2007).

  • Photocatalytic Degradation Studies : Research on the photocatalytic degradation of this compound in aqueous TiO2 suspensions shows the formation of organic intermediates and ionic byproducts, with complete mineralization in about 120 minutes (Despotović et al., 2012).

  • Selectivity Mechanism : The selectivity of this compound is primarily based on the lower sensitivity of the tissue/target in crop species, with a 1000-fold selectivity between sugarbeet or wheat and weed species (Grossmann & Scheltrup, 1998).

  • Chemical Reactivity Analysis : Studies on the chemical reactivity of this compound through the Fukui function reveal that electrophilic and free radical attacks might cause aromatic substitutions, while nucleophilic attacks could lead to the cleavage of the C=N bond (Mendoza-Huizar, 2014).

  • Electroreduction Studies : The electroreduction processes of 8-quinolinecarboxylic acid and this compound are studied using cyclic and differential pulse voltammetry on mercury electrodes, with surfactants essential for adsorption avoidance (Pintado et al., 2012).

  • Environmental Impact and Removal : Modified diatomite exhibits slightly better efficiency in removing this compound from aqueous solutions than natural diatomite, presenting an alternative material for removing specific pollutants from the environment (Khaldi, Hadjel, & Benyoucef, 2018).

Mechanism of Action

Target of Action

Quinmerac primarily targets the 1-aminocyclopropane-1-carboxylic acid (ACC) synthase . ACC synthase is an enzyme involved in the biosynthesis of ethylene, a plant hormone that regulates growth and development .

Mode of Action

This compound mimics an auxin overdose, affecting the phytohormonal system in sensitive plants . It stimulates the induction of ACC synthase activity, promoting ethylene biosynthesis . In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .

Biochemical Pathways

This compound affects the ethylene biosynthesis pathway by inducing the enzymatic activity of ACC synthase . This leads to an increase in ethylene levels, which in turn triggers an accumulation of ABA in susceptible dicots . In sensitive grasses, the increased ACC and ethylene synthesis also leads to an accumulation of tissue cyanide .

Pharmacokinetics

This compound is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . No significant differences in uptake, translocation, or metabolism of this compound between resistant and sensitive grasses were found .

Result of Action

The physiological consequences of this compound’s action include leaf epinasty, inhibited root and particularly shoot growth, changes in water relations, and promotion of plant senescence . In sensitive grasses, this compound causes phytotoxicity characterized by the inhibition of root and particularly shoot growth with tissue chlorosis and subsequent necrosis .

Action Environment

This compound works best when wet and can be applied to the soil surrounding crops . It is used in a range of environments to control broad-leaved weeds on various crops including cereals, rape, and beet . It is considered harmful to aquatic organisms , underscoring the importance of safe usage when applying this herbicide .

Safety and Hazards

Quinmerac may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment . In case of exposure, it is advised to rinse with water and consult a doctor .

Future Directions

Recently, China approved the registration of a 96 percent Quinmerac pesticide from the company Henan Yingtai Agrochemical . This suggests that there may be an increasing global interest in the use of this compound as a herbicide.

Biochemical Analysis

Cellular Effects

Quinmerac has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Therefore, for a more detailed understanding, it is recommended to refer to the original research articles .

Properties

IUPAC Name

7-chloro-3-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOLUNSQWINIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042364
Record name Quinmerac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90717-03-6
Record name Quinmerac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90717-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinmerac [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinmerac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-methylquinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Quinolinecarboxylic acid, 7-chloro-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINMERAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OFY83UPMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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